molecular formula C23H16Cl2N6O3S B11678587 N'-[(E)-(4-chloro-3-nitrophenyl)methylidene]-2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide

N'-[(E)-(4-chloro-3-nitrophenyl)methylidene]-2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide

Cat. No.: B11678587
M. Wt: 527.4 g/mol
InChI Key: NZKYOUUESAANCG-LGJNPRDNSA-N
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Description

N'-[(E)-(4-Chloro-3-nitrophenyl)methylidene]-2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is a synthetic 1,2,4-triazole derivative characterized by a sulfanylacetohydrazide backbone and a substituted benzylidene moiety. Its structure integrates a 1,2,4-triazole ring substituted with 4-chlorophenyl and phenyl groups at positions 5 and 4, respectively, connected via a sulfanyl group to an acetohydrazide chain. The hydrazide moiety is further functionalized with an (E)-configured 4-chloro-3-nitrobenzylidene group. This compound’s design leverages the bioactivity of 1,2,4-triazoles, which are known for their antimicrobial, antifungal, and anticancer properties due to the presence of the –N–C–S unit .

Properties

Molecular Formula

C23H16Cl2N6O3S

Molecular Weight

527.4 g/mol

IUPAC Name

N-[(E)-(4-chloro-3-nitrophenyl)methylideneamino]-2-[[5-(4-chlorophenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C23H16Cl2N6O3S/c24-17-9-7-16(8-10-17)22-28-29-23(30(22)18-4-2-1-3-5-18)35-14-21(32)27-26-13-15-6-11-19(25)20(12-15)31(33)34/h1-13H,14H2,(H,27,32)/b26-13+

InChI Key

NZKYOUUESAANCG-LGJNPRDNSA-N

Isomeric SMILES

C1=CC=C(C=C1)N2C(=NN=C2SCC(=O)N/N=C/C3=CC(=C(C=C3)Cl)[N+](=O)[O-])C4=CC=C(C=C4)Cl

Canonical SMILES

C1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NN=CC3=CC(=C(C=C3)Cl)[N+](=O)[O-])C4=CC=C(C=C4)Cl

Origin of Product

United States

Preparation Methods

Synthesis of the 1,2,4-Triazole Core

The triazole backbone is constructed via cyclocondensation reactions. A common approach involves reacting thiosemicarbazides with carboxylic acid derivatives under alkaline conditions. For example:

Method A :

  • Reactants : 4-Chlorophenyl isothiocyanate and phenyl hydrazine.

  • Conditions : Reflux in ethanol (6–8 hours) with catalytic NaOH .

  • Yield : 72–78% for 5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol .

Key Reaction :

PhNHNH2+ClC6H4NCSEtOH, NaOH5-(4-Cl-Ph)-4-Ph-4H-1,2,4-triazole-3-thiol\text{PhNHNH}2 + \text{ClC}6\text{H}_4\text{NCS} \xrightarrow{\text{EtOH, NaOH}} \text{5-(4-Cl-Ph)-4-Ph-4H-1,2,4-triazole-3-thiol}

Optimization :

  • Excess phenyl hydrazine improves yield by minimizing disubstitution byproducts .

  • Temperature control (80–90°C) prevents decomposition of the thiol intermediate .

S-Alkylation to Introduce the Sulfanyl Group

The triazole-thiol undergoes S-alkylation to attach the acetohydrazide precursor. Ethyl bromoacetate is typically used as the alkylating agent.

Procedure :

  • Deprotonation : Triazole-thiol (1 eq) is treated with NaH or K₂CO₃ in anhydrous ethanol .

  • Alkylation : Ethyl bromoacetate (1.2 eq) is added dropwise at 0–5°C, followed by reflux (4–6 hours) .

  • Workup : The product, ethyl {[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetate, is recrystallized from ethanol (yield: 65–70%) .

Characterization :

  • IR : 1695 cm⁻¹ (C=O ester), 1240 cm⁻¹ (C–S) .

  • ¹H NMR (CDCl₃) : δ 1.25 (t, 3H, CH₂CH₃), 4.15 (q, 2H, CH₂CH₃), 4.30 (s, 2H, SCH₂) .

Hydrazide Formation

The ester intermediate is converted to acetohydrazide via hydrazinolysis.

Protocol :

  • Reactants : Ethyl sulfanyl acetate (1 eq) and hydrazine hydrate (3 eq) in methanol .

  • Conditions : Reflux (3–5 hours), monitored by TLC (CHCl₃:MeOH, 9:1) .

  • Yield : 80–85% for 2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide .

Side Reactions :

  • Overuse of hydrazine may lead to dihydrazide formation, necessitating controlled stoichiometry .

Hydrazone Condensation

The final step involves condensing the hydrazide with 4-chloro-3-nitrobenzaldehyde to form the Schiff base.

Optimized Method :

  • Reactants : Acetohydrazide (1 eq) and 4-chloro-3-nitrobenzaldehyde (1.1 eq) in ethanol .

  • Catalyst : 2–3 drops of glacial acetic acid .

  • Conditions : Reflux (2–3 hours), followed by ice-cooling to precipitate the product .

  • Yield : 75–80% after recrystallization from ethanol .

Characterization :

  • IR : 1630 cm⁻¹ (C=N), 1520 cm⁻¹ (NO₂) .

  • ¹H NMR (DMSO-d₆) : δ 8.85 (s, 1H, CH=N), 7.92–8.09 (m, 4H, Ar–H), 7.55–7.69 (m, 4H, Ar–H) .

Comparative Analysis of Synthetic Routes

StepReactants/ConditionsYield (%)Key Citations
Triazole formationPhenyl hydrazine + 4-Cl-phenyl isothiocyanate72–78
S-AlkylationEthyl bromoacetate, NaH, ethanol65–70
Hydrazide synthesisHydrazine hydrate, methanol80–85
Hydrazone formation4-Cl-3-NO₂-benzaldehyde, acetic acid75–80

Purification and Scalability Challenges

  • Recrystallization Solvents : Ethanol (for intermediates), ethyl acetate (for final product) .

  • Byproducts :

    • 4-Amino-1,2,4-triazole (if formamide ratios are suboptimal during triazole synthesis) .

    • Oxazolone derivatives (from over-acidification during hydrazone formation) .

Industrial-Scale Considerations

  • Continuous Flow Synthesis : Patents describe continuous feed systems for triazole synthesis to minimize side reactions .

  • Cost Drivers :

    • 4-Chloro-3-nitrobenzaldehyde accounts for 40–45% of raw material costs.

    • Solvent recovery (ethanol) improves process sustainability .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide or amine groups.

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and nucleophiles like hydroxide ions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N’-[(E)-(4-chloro-3-nitrophenyl)methylidene]-2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Researchers are exploring its potential as a therapeutic agent due to its unique chemical structure.

    Industry: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, the nitrophenyl group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The triazole ring may also play a role in binding to specific proteins, affecting their function. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Key Structural Features and Substituent Comparisons

Compound Name / ID Key Substituents on Triazole/Hydrazide Moieties Molecular Weight (g/mol) Notable Properties
Target Compound 5-(4-Cl-phenyl), 4-phenyl triazole; 4-Cl-3-NO₂-benzylidene hydrazide ~520 (estimated) High polarity (NO₂ group); potential enhanced bioactivity
2-{[5-(4-Cl-phenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-(2-ethoxybenzylidene)acetohydrazide 5-(4-Cl-phenyl), 4-phenyl triazole; 2-ethoxybenzylidene hydrazide ~506 (estimated) Reduced electron-withdrawing effect (ethoxy vs. nitro); lower polarity
N-[(E)-2-Cl-benzylidene]-3-(4-Me-benzylsulfanyl)-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol 3-(4-Me-benzylsulfanyl), 5-(3,4,5-trimethoxyphenyl) triazole; 2-Cl-benzylidene ~578 (reported) Lipophilic (trimethoxy group); improved membrane permeability
ZE-4b (Pyridine-substituted analog) 5-(pyridine-2-yl), 4-ethyl triazole; 2-phenylmethylidene hydrazide ~450 (estimated) Basic pyridine group; potential for metal coordination
2-(4-Cl-2-Me-phenoxy)-N'-(5-Me-furylmethylidene)acetohydrazide Phenoxy and furylmethylidene substituents; lacks triazole ring 306 (reported) Lower molecular weight; limited bioactivity scope

Crystallographic and Analytical Data

  • Structural Validation : Analogous compounds (e.g., ) were characterized using SHELX software (single-crystal XRD), confirming planar triazole rings and (E)-configurations . The target compound likely adopts a similar conformation.
  • Spectroscopic Trends :
    • IR spectra of hydrazides show N–H stretches at ~3200 cm⁻¹ and C=O at ~1650 cm⁻¹ .
    • ¹H NMR of benzylidene hydrazides typically exhibit imine (CH=N) protons at δ 8.2–8.5 ppm .

Biological Activity

N'-[(E)-(4-chloro-3-nitrophenyl)methylidene]-2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is a synthetic compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research. This article delves into the compound's biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a triazole moiety, which is known for its diverse biological activities. The presence of both chloro and nitro substituents on the phenyl rings enhances the compound's reactivity and potential biological interactions.

Antimicrobial Activity

Research indicates that derivatives of triazole compounds exhibit significant antimicrobial properties. A study reported that compounds similar to this compound demonstrated effective inhibition against various bacterial strains, including Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of Triazole Derivatives

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
1S. aureus2 µg/mL
2E. coli8 µg/mL
3P. aeruginosa16 µg/mL

These findings suggest that the incorporation of specific substituents can significantly enhance antimicrobial efficacy.

Anticancer Activity

The anticancer properties of the compound have also been explored. Studies have shown that triazole derivatives can induce apoptosis in cancer cell lines. For instance, a recent investigation revealed that a structurally similar compound reduced cell viability in Caco-2 (colorectal cancer) cells by approximately 39.8% compared to untreated controls, indicating promising anticancer potential.

Table 2: Anticancer Activity Against Various Cell Lines

CompoundCell LinePercentage Viability Reduction
ACaco-239.8%
BA549 (lung)31.9%
CHeLa (cervical)56.9%

The proposed mechanisms for the biological activity of this compound include:

  • Inhibition of Enzymatic Activity : The triazole ring may interfere with essential enzymes in microbial cells.
  • Induction of Apoptosis : The compound may activate apoptotic pathways in cancer cells through mitochondrial dysfunction.
  • Cell Cycle Arrest : Some studies suggest that triazole derivatives can cause cell cycle arrest at specific phases, leading to reduced proliferation of cancer cells.

Case Studies

Several case studies have highlighted the effectiveness of this class of compounds:

  • Case Study A : A derivative showed potent activity against methicillin-resistant Staphylococcus aureus (MRSA), with an MIC comparable to established antibiotics.
  • Case Study B : In vitro tests indicated significant cytotoxicity against various cancer cell lines, suggesting a broad-spectrum anticancer effect.

Q & A

Q. What are the key synthetic steps and reaction conditions for preparing this compound?

  • Methodology : The synthesis involves:

Triazole ring formation : Reacting 4-chlorophenylhydrazine with phenyl isothiocyanate under reflux (80–100°C, 6–8 hours) to yield 4-chlorophenyl-4-phenyl-1,2,4-triazole-3-thiol .

Hydrazide condensation : Condensing the triazole intermediate with 4-chloro-3-nitrobenzaldehyde in ethanol, using catalytic p-toluenesulfonic acid (PTSA) to facilitate Schiff base formation .

Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to achieve >95% purity .

  • Critical Parameters : Solvent choice (ethanol for cost-effectiveness vs. DMF for solubility), catalyst loading (1–5 mol% PTSA), and reaction time (12–24 hours for condensation) .

Q. Which spectroscopic and chromatographic methods are used to characterize this compound?

  • Nuclear Magnetic Resonance (NMR) :
  • 1H/13C NMR in deuterated DMSO or CDCl3 identifies hydrazone proton signals (δ 8.2–8.5 ppm) and triazole carbons (δ 150–160 ppm) .
    • High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 column (acetonitrile/water, 0.1% TFA) to assess purity (>95%) .
    • Mass Spectrometry (MS) : ESI-MS confirms molecular ion [M+H]+ at m/z 494.0 .

Q. What preliminary biological activities have been reported for this compound?

  • Antimicrobial Assays :
  • Tested against Staphylococcus aureus (MIC = 16 µg/mL) and Candida albicans (MIC = 32 µg/mL) via broth microdilution .
    • Anticancer Screening :
  • IC50 = 12.5 µM against HeLa cells (MTT assay, 48-hour exposure) .

Advanced Research Questions

Q. How can reaction yields be optimized during scale-up synthesis?

  • Strategies :
  • Microwave-assisted synthesis : Reduces reaction time (e.g., triazole formation in 30 minutes vs. 6 hours) .
  • Catalyst Screening : Transition-metal catalysts (e.g., CuI) improve hydrazone formation efficiency (yield increase from 65% to 85%) .
  • Solvent-Free Conditions : For condensation steps, reducing purification complexity .
    • Data Table :
ConditionYield (%)Purity (%)
Ethanol, 24h6892
DMF, 12h (+CuI)8595
Microwave, 30min7894

Q. What is the structure-activity relationship (SAR) of derivatives with modified substituents?

  • Key Modifications :
  • Nitro Group Replacement : Substituting -NO2 with -OCH3 reduces antimicrobial activity (MIC increases to 64 µg/mL) but improves solubility .
  • Chlorophenyl vs. Methoxyphenyl : The 4-chlorophenyl group enhances cytotoxicity (IC50 = 12.5 µM vs. 25 µM for methoxy analogs) due to increased lipophilicity .
    • Mechanistic Insight : The sulfanyl group facilitates thiol-mediated cellular uptake, while the triazole ring chelates metal ions in enzymatic targets .

Q. How does this compound interact with biological targets at the molecular level?

  • Putative Targets :
  • Enzyme Inhibition : Docking studies suggest binding to C. albicans lanosterol 14α-demethylase (CYP51) via triazole-heme iron coordination .
  • Receptor Binding : Fluorescence quenching assays indicate interaction with human serum albumin (binding constant K = 1.2 × 10⁴ M⁻¹) .
    • Experimental Validation :
  • Knockdown Studies : siRNA silencing of CYP51 in fungal cells reduces compound efficacy (MIC increases 4-fold) .

Q. What strategies mitigate instability issues during storage and handling?

  • Stability Profile :
  • Light Sensitivity : Degrades by 20% under UV light (24 hours); store in amber vials .
  • Moisture Sensitivity : Hygroscopic; use desiccants (silica gel) and inert atmosphere (N2) during synthesis .
    • Formulation : Encapsulation in PEGylated liposomes improves aqueous stability (90% intact after 1 week at 4°C) .

Contradictions and Resolutions

Q. How to resolve discrepancies in reported biological activity data?

  • Case Example : A study reports IC50 = 12.5 µM against HeLa cells , while another shows IC50 = 25 µM .
  • Resolution :

Assay Standardization : Use identical cell lines (e.g., HeLa ATCC CCL-2) and exposure times (48 hours).

Control Compounds : Include doxorubicin as a positive control to normalize inter-lab variability .

Methodological Recommendations

Q. What computational tools predict the compound’s reactivity and toxicity?

  • Software :
  • ADMET Prediction : SwissADME for bioavailability radar (high GI absorption, BBB permeability < 0.1) .
  • Docking : AutoDock Vina for target prioritization (e.g., CYP51, EGFR kinase) .

Q. How to design analogs for improved pharmacokinetics?

  • Approach :
  • LogP Reduction : Introduce polar groups (e.g., -OH, -COOH) to decrease LogP from 3.5 to 2.8, enhancing solubility .
  • Prodrug Strategy : Acetylate hydrazide to reduce hepatic toxicity .

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